molecular formula C8H6F3NO3 B1409605 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227514-38-6

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1409605
CAS RN: 1227514-38-6
M. Wt: 221.13 g/mol
InChI Key: SXZOPCKQYQAACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid is a type of organic compound that is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a white or grayish-white solid powder at room temperature . It is often found in its keto form rather than as a pyridine hydroxyl . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid is C8H6F3NO3. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .


Physical And Chemical Properties Analysis

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water .

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating and corrosive . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7-4(3-6(14)15)1-2-5(13)12-7/h1-2H,3H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZOPCKQYQAACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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